![molecular formula C18H17Cl2NO3 B2421598 {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate CAS No. 1794798-58-5](/img/structure/B2421598.png)
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethylphenyl group, a carbamoyl group, and a dichlorobenzoate moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. One common synthetic route includes the following steps:
Preparation of 4-Ethylbenzylamine: This can be achieved through the reduction of 4-ethylbenzyl chloride using a suitable reducing agent such as lithium aluminum hydride.
Formation of the Carbamoyl Group: The 4-ethylbenzylamine is then reacted with phosgene or a similar reagent to form the corresponding carbamoyl chloride.
Synthesis of 3,4-Dichlorobenzoic Acid: This can be synthesized through the chlorination of benzoic acid using chlorine gas in the presence of a catalyst.
Esterification: The final step involves the esterification of 3,4-dichlorobenzoic acid with the carbamoyl chloride derivative of 4-ethylbenzylamine to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of alternative reagents and catalysts to improve efficiency and reduce costs.
Análisis De Reacciones Químicas
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzoates.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with specific biological activities.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the enzyme’s active site. The molecular targets and pathways involved can vary based on the specific application and the biological system under investigation.
Comparación Con Compuestos Similares
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate can be compared with other similar compounds, such as:
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar structure but with a methoxy group instead of an ethyl group, leading to different chemical properties and reactivity.
2-Methoxy-5-((phenylamino)methyl)phenol: This compound also contains a phenylamino group but differs in the position and nature of other substituents, resulting in distinct biological activities and applications.
Propiedades
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-2-12-3-5-13(6-4-12)10-21-17(22)11-24-18(23)14-7-8-15(19)16(20)9-14/h3-9H,2,10-11H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNXFRXITFOCMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
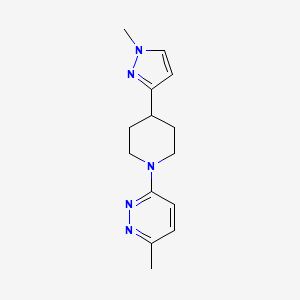
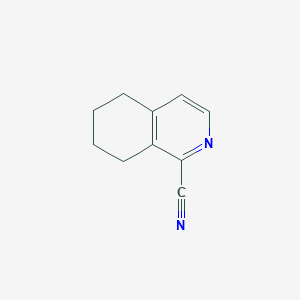
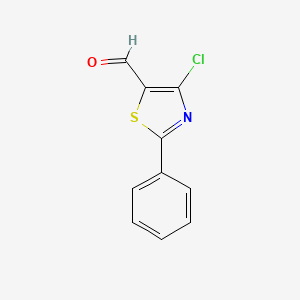
![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2421522.png)
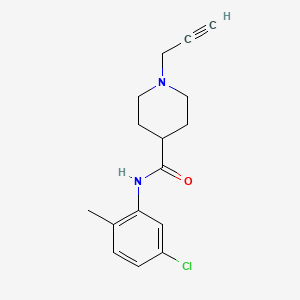
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2421525.png)
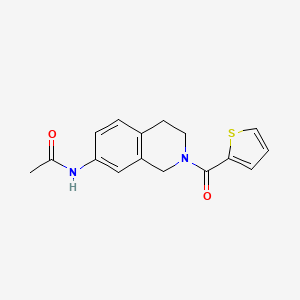
![7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2421528.png)

![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2421530.png)

![2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2421532.png)
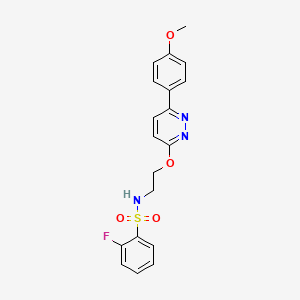
![1-(3-bromophenyl)-5-oxo-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}pyrrolidine-3-carboxamide](/img/structure/B2421535.png)
